molecular formula C16H21NO5 B15366123 2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 830327-51-0

2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15366123
CAS No.: 830327-51-0
M. Wt: 307.34 g/mol
InChI Key: UAXLZZFUDWQWGY-UHFFFAOYSA-N
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Description

2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione is an N-substituted isoindole-1,3-dione derivative characterized by a polyethylene glycol (PEG)-like ethoxyethoxyethoxy ethyl chain. This structural motif enhances solubility in polar solvents and aqueous environments, making it a valuable intermediate in organic synthesis and pharmaceutical development. The compound’s core isoindole-1,3-dione moiety is a rigid, planar structure with two electron-withdrawing carbonyl groups, which can influence reactivity and intermolecular interactions .

Properties

CAS No.

830327-51-0

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[2-[2-(2-ethoxyethoxy)ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H21NO5/c1-2-20-9-10-22-12-11-21-8-7-17-15(18)13-5-3-4-6-14(13)16(17)19/h3-6H,2,7-12H2,1H3

InChI Key

UAXLZZFUDWQWGY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Hydroxy-Terminated PEG Analog

Compound : 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione

  • Structural Difference : Terminal ethoxy group replaced with a hydroxy group.
  • Impact: Increased hydrophilicity due to the hydroxyl group, enhancing aqueous solubility. The hydroxy group serves as a reactive site for further functionalization (e.g., esterification or conjugation).

Methoxy-Terminated PEG Analog

Compound : 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione (CAS 103491-32-3)

  • Structural Difference : Branched methoxy group replaces the linear ethoxy chain.
  • Impact :
    • Steric hindrance from the branched structure may reduce crystallinity and alter solubility.
    • Enhanced stability against hydrolysis compared to linear PEG chains .

Heteroatom Incorporation

Sulfur-Containing Derivatives

Compound : 2-[2-[(Difluoromethyl)thio]ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1809138-61-1)

  • Structural Difference : Ethoxy chain replaced with a difluoromethylthio (-SCF₂H) group.
  • Impact :
    • Introduces electronegative fluorine atoms, increasing metabolic stability and resistance to oxidation.
    • The thioether group enables participation in redox reactions or metal coordination .

Compound : 2-[2-(2-Sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1518519-69-1)

  • Structural Difference : Sulfanylethoxy (-OCH₂CH₂SH) substituent.
  • Impact :
    • The sulfhydryl group provides a site for disulfide bond formation or conjugation with biomolecules.
    • Increased susceptibility to oxidation compared to ethoxy analogs .

Pharmacologically Active Derivatives

Piperazinyl-Substituted Analogs

Compound : N-{2-[4-(4-Trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione

  • Structural Difference : Piperazinyl group linked via an ethyl spacer.
  • Impact :
    • Enhanced binding to biological targets (e.g., acetylcholinesterase inhibition demonstrated in vitro).
    • The trifluoromethyl group increases lipophilicity, improving blood-brain barrier penetration .

Aryl-Substituted Analogs

Compound : 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione

  • Structural Difference : Methoxyphenyl group directly attached to the isoindole-dione core.
  • Impact :
    • Planar aromatic system facilitates π-π stacking interactions, influencing crystallinity and solubility.
    • Methoxy group provides moderate electron-donating effects, altering electronic properties .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound Not reported Expected: δ 3.5–4.0 ppm (PEG chain CH₂), 7.8–8.0 ppm (aromatic H)
2-(4-Methanesulfonyl-phenyl)-derivative 208–210 IR: 1714 cm⁻¹ (C=O); ¹H NMR: δ 3.12 (SO₂CH₃)
Piperazinyl-substituted analog 215–217 ¹H NMR: δ 2.62 (CH₃), 7.49–7.54 (Ar-H)

Q & A

Q. Table 1. Comparative Stability of Isoindole Derivatives

DerivativepH Stability RangeThermal Decomposition (°C)Storage Recommendations
Target Compound5.0–8.5220–240Lyophilized, -20°C, N₂
Analog A (methyl substituent)6.0–7.5190–210Desiccated, 4°C
Analog B (aryl substituent)4.5–7.0250–270Amber vial, -80°C
Data derived from

Q. Table 2. Synthetic Optimization Parameters

ParameterTraditional MethodGreen Chemistry Approach
SolventDMFEthanol/Water (7:3)
CatalystNonep-TsOH (5 mol%)
Yield65–70%85–90%
Purity (HPLC)92%98%
Adapted from

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